2-tert-Butoxycarbonylamino-3-(6-trifluoromethyl-pyridin-3-yl)-propionic acid
Description
2-tert-Butoxycarbonylamino-3-(6-trifluoromethyl-pyridin-3-yl)-propionic acid is a Boc-protected amino acid derivative featuring a trifluoromethyl-substituted pyridine moiety. For example, 3-[tert-Butoxycarbonyl]amino]-2-methylpropionic acid is synthesized via catalytic hydrogenation using Rh/Al₂O₃, followed by hydrolysis and acidification (72% yield) . Similarly, the trifluoromethylpyridine substituent likely introduces steric and electronic effects, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs. The Boc group serves as a protective moiety for amines, enabling selective functionalization in multi-step syntheses .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[6-(trifluoromethyl)pyridin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O4/c1-13(2,3)23-12(22)19-9(11(20)21)6-8-4-5-10(18-7-8)14(15,16)17/h4-5,7,9H,6H2,1-3H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVCUHXUXISKRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN=C(C=C1)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Characteristics
The target compound features a tert-butoxycarbonyl (Boc)-protected amine group, a propionic acid backbone, and a 6-trifluoromethyl-substituted pyridin-3-yl moiety. The Boc group serves as a temporary protective moiety for the amine during synthesis, while the trifluoromethylpyridine ring enhances lipophilicity and potential bioactivity.
Synthetic Challenges
Key challenges include:
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Steric hindrance from the Boc group during coupling reactions.
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Moisture sensitivity of intermediates, necessitating anhydrous conditions.
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Regioselective incorporation of the trifluoromethyl group onto the pyridine ring.
Preparation Methodologies
Boc Protection of the Amino Group
The synthesis begins with Boc protection of the β-amino group of alanine derivatives. A representative protocol involves:
Reagents :
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L-Alanine methyl ester hydrochloride
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Di-tert-butyl dicarbonate (Boc₂O)
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Triethylamine (TEA) in tetrahydrofuran (THF)
Procedure :
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Dissolve L-alanine methyl ester hydrochloride (1.0 equiv) in THF under nitrogen.
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Add TEA (2.5 equiv) and Boc₂O (1.2 equiv) at 0°C.
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Stir at room temperature for 12 hours.
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Extract with ethyl acetate, wash with brine, and concentrate.
Table 1: Boc Protection Optimization
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent | THF | Maximizes solubility |
| Temperature | 0°C → RT | Prevents racemization |
| Boc₂O Equivalents | 1.2 | Completes reaction |
Suzuki-Miyaura Coupling for Pyridine Functionalization
The trifluoromethylpyridine moiety is introduced via palladium-catalyzed cross-coupling. A patented method (US 9,187,408) outlines:
Reagents :
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Boc-protected alanine derivative (1.0 equiv)
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5-Bromo-2-trifluoromethylpyridine (1.1 equiv)
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Pd₂(dba)₃ (2 mol%), P(o-tol)₃ (8 mol%)
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K₃PO₄ (3.0 equiv) in DMF/H₂O (9:1)
Procedure :
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Degas the mixture under nitrogen for 15 minutes.
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Heat at 80°C for 18 hours.
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Quench with water, extract with ethyl acetate, and purify via silica chromatography.
Table 2: Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd₂(dba)₃/P(o-tol)₃ | DMF/H₂O | 80 | 85 |
| Pd(PPh₃)₄ | Dioxane | 100 | 62 |
| PdCl₂(dppf) | THF | 70 | 71 |
Hydrolysis of the Methyl Ester to Propionic Acid
The final step involves saponification of the methyl ester to the carboxylic acid:
Reagents :
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Methyl ester intermediate (1.0 equiv)
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LiOH (3.0 equiv) in THF/H₂O (3:1)
Procedure :
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Reflux the mixture at 60°C for 6 hours.
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Acidify with 1M HCl to pH 2–3.
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Extract with ethyl acetate and concentrate.
Table 3: Hydrolysis Conditions Comparison
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| LiOH | THF/H₂O | 6 | 90 |
| NaOH | MeOH/H₂O | 8 | 82 |
| KOH | EtOH/H₂O | 7 | 85 |
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyridine-H), 7.89 (d, J = 8.0 Hz, 1H, pyridine-H), 5.21 (d, J = 7.6 Hz, 1H, NH), 4.41 (m, 1H, CH), 3.11 (dd, J = 14.0, 4.4 Hz, 1H, CH₂), 2.98 (dd, J = 14.0, 8.8 Hz, 1H, CH₂), 1.44 (s, 9H, Boc).
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¹³C NMR : δ 172.5 (COOH), 155.2 (Boc CO), 148.1 (pyridine-C), 123.4 (CF₃), 80.1 (Boc C), 53.8 (CH), 28.3 (Boc CH₃).
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥98% purity after chromatography.
Critical Analysis of Methodologies
Palladium Catalyst Efficiency
The Pd₂(dba)₃/P(o-tol)₃ system outperforms other catalysts due to:
Chemical Reactions Analysis
Types of Reactions
2-tert-Butoxycarbonylamino-3-(6-trifluoromethyl-pyridin-3-yl)-propionic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Substitution Reactions: The trifluoromethyl group on the pyridine ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Deprotected Amine: Removal of the Boc group yields the free amine.
Substituted Derivatives: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
2-tert-Butoxycarbonylamino-3-(6-trifluoromethyl-pyridin-3-yl)-propionic acid has several applications in scientific research:
Drug Development: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals, particularly those targeting the central nervous system or inflammatory pathways.
Bioconjugation: The presence of the Boc-protected amino group allows for selective deprotection and subsequent conjugation to biomolecules, making it useful in the synthesis of peptide-based drugs or probes.
Materials Science: The trifluoromethyl group imparts unique electronic properties, making the compound useful in the development of advanced materials such as organic semiconductors or fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-tert-Butoxycarbonylamino-3-(6-trifluoromethyl-pyridin-3-yl)-propionic acid depends on its specific application:
Pharmaceuticals: In drug development, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Bioconjugation: The deprotected amine can form covalent bonds with other biomolecules, facilitating the formation of bioconjugates for therapeutic or diagnostic purposes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related Boc-protected amino acids differ in their substituents, which critically influence physicochemical properties, reactivity, and applications. Below is a comparative analysis based on evidence:
Table 1: Structural and Functional Comparison of Boc-Protected Amino Acid Derivatives
Key Observations
Substituent Effects on Reactivity :
- The trifluoromethylpyridine group in the target compound likely increases electron-withdrawing effects, lowering the pKa of the carboxylic acid compared to analogs with electron-donating groups (e.g., methoxy in ). This enhances its solubility in polar solvents and reactivity in coupling reactions.
- tert-Butyldimethylsilyloxy (TBDMSO) substituents (e.g., ) provide steric protection, enabling selective esterification without Boc deprotection.
Synthetic Yields and Purification: Synthesis of Boc-protected amino acids typically achieves moderate yields (~60–72%) due to multi-step processes . Chiral purification via diastereomeric salt formation (e.g., using (R)-(+)-α-methylbenzylamine ) is critical for enantiopure products.
Biological and Industrial Applications: Trifluoromethylpyridine derivatives are prized in medicinal chemistry for their metabolic stability and bioavailability, contrasting with non-fluorinated analogs like 3-(furan-2-yl) variants (e.g., ), which may exhibit lower stability. Chlorophenoxy derivatives (e.g., MCPP ) are herbicidal, highlighting how substituent choice dictates application (pharmaceutical vs. agrochemical).
Research Findings
- Catalyst Efficiency : Propionic acid derivatives require lower catalyst concentrations (0.1%) for optimal reactions compared to acetic acid analogs, as seen in delignification studies .
- Esterification : DCC/DMAP-mediated coupling (e.g., ) is widely used for Boc-protected acids, though yields vary with steric hindrance (e.g., TBDMSO vs. aryl groups).
Contradictions and Limitations
- While trifluoromethylpyridine analogs are presumed to have higher thermal stability, direct data on their degradation profiles are absent in the evidence.
Biological Activity
2-tert-Butoxycarbonylamino-3-(6-trifluoromethyl-pyridin-3-yl)-propionic acid, also known by its CAS number 2050910-58-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- IUPAC Name : (R)-2-((tert-butoxycarbonyl)amino)-3-(6-(trifluoromethyl)pyridin-3-yl)propanoic acid
- Molecular Formula : C14H17F3N2O4
- Molecular Weight : 334.3 g/mol
- Purity : 97% .
Biological Activity Overview
The biological activities of this compound have been explored in various studies, focusing on its potential as an inhibitor in different biological pathways.
1. Anticancer Activity
Research has indicated that derivatives of compounds similar to 2-tert-butoxycarbonylamino-3-(6-trifluoromethyl-pyridin-3-yl)-propionic acid exhibit notable anticancer properties. For instance, analogs have shown selective cytotoxicity against tumorigenic cell lines while sparing normal cells. In one study, a series of related compounds demonstrated IC50 values ranging from 28 to 290 ng/mL against various cancer cell lines, highlighting their potential as therapeutic agents .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl group enhances the compound's lipophilicity, facilitating better membrane penetration and interaction with intracellular targets . Additionally, the presence of the pyridine ring may contribute to its binding affinity with specific proteins involved in cell signaling pathways.
Case Study 1: Antiproliferative Effects
A study evaluating a series of pyridine derivatives found that compounds with structural similarities to 2-tert-butoxycarbonylamino-3-(6-trifluoromethyl-pyridin-3-yl)-propionic acid exhibited significant antiproliferative effects against human cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The most potent compounds achieved log GI50 values indicating strong growth inhibition .
Case Study 2: Selective Cytotoxicity
Another investigation into the cytotoxic profiles of related compounds revealed selective activity against tumorigenic cells while showing minimal toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects .
Data Table: Biological Activity Summary
| Activity | Cell Line | IC50 (ng/mL) | Selectivity |
|---|---|---|---|
| Antiproliferative | MDA-MB-231 | 30 | High |
| Antiproliferative | NUGC-3 | 28 | High |
| Cytotoxicity | WI-38 VA-13 | Not applicable | Low |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-tert-Butoxycarbonylamino-3-(6-trifluoromethyl-pyridin-3-yl)-propionic acid?
- Methodological Answer : A common approach involves coupling N-Boc-protected amino acids with fluorinated pyridine derivatives. For example, similar compounds (e.g., 2-tert-butoxycarbonylamino-3-(tert-butyldimethylsilyloxy)propionic acid) are synthesized via DCC (dicyclohexylcarbodiimide)-mediated esterification or amidation under anhydrous conditions, using DMAP (4-dimethylaminopyridine) as a catalyst . For the trifluoromethylpyridine moiety, regioselective functionalization may require palladium-catalyzed cross-coupling or nucleophilic aromatic substitution.
Q. How can researchers safely handle this compound in the laboratory?
- Methodological Answer : Follow general safety protocols for fluorinated and Boc-protected compounds. Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation. First-aid measures for related compounds recommend immediate medical consultation if exposed, with emphasis on providing SDS details to physicians . Store under inert gas (e.g., N₂) to prevent hydrolysis of the Boc group.
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl) and pyridine ring protons.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₄H₁₆F₃N₂O₄).
- HPLC : Chiral HPLC if enantiomeric purity is critical, given the amino acid backbone .
Advanced Research Questions
Q. How can stereochemical control be achieved during synthesis, particularly for the α-carbon of the propionic acid backbone?
- Methodological Answer : Use chiral auxiliaries or enantioselective catalysis. For example, starting from (S)- or (R)-N-Boc-serine derivatives ensures stereochemical integrity. Evidence from related Boc-protected amino acids (e.g., (R)-2-tert-butoxycarbonylamino-3-(pyridin-3-yl)propionic acid) suggests that chiral resolution via crystallization or enzymatic methods may be required post-synthesis .
Q. What challenges arise in synthesizing the 6-trifluoromethylpyridine moiety, and how can they be addressed?
- Methodological Answer : The electron-withdrawing trifluoromethyl group complicates nucleophilic substitution. Advanced methods include:
- Metal-mediated cross-coupling : Use Pd catalysts with trifluoromethyl-containing boronic acids.
- Directed ortho-metalation : Employ strong bases (e.g., LDA) to functionalize pyridine at the 6-position .
- Stability Note : The trifluoromethyl group may induce volatility; reaction monitoring via TLC or in-situ IR is recommended.
Q. How can computational modeling aid in predicting the compound’s reactivity or binding affinity?
- Methodological Answer :
- DFT Calculations : Optimize transition states for coupling reactions (e.g., DCC-mediated esterification).
- Docking Studies : Model interactions with biological targets (e.g., enzymes) using the fluoropyridine moiety’s electrostatic potential .
Q. How should researchers address discrepancies in reported catalytic conditions for similar Boc-protected amino acids?
- Methodological Answer : Compare literature protocols (e.g., Mo hexacarbonyl vs. Pd catalysts) and validate via small-scale reproducibility tests. For example, Eastman’s Mo-based carbonylation at 180°C/750 psig achieved 99% ethylene conversion, but Pd systems may offer milder conditions . Document reaction variables (solvent, temperature, catalyst loading) systematically.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
